2-(2-(Dimethylamino)ethyl)isoquinoline-1,3(2H,4H)-dione
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Overview
Description
2-(2-(Dimethylamino)ethyl)isoquinoline-1,3(2H,4H)-dione is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are a significant class of natural alkaloids known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)ethyl)isoquinoline-1,3(2H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 under visible light at room temperature
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. Metal catalysts, such as palladium or platinum, are frequently used to facilitate the cyclization and functionalization of isoquinoline precursors . Additionally, catalyst-free processes in water have been explored to reduce environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Dimethylamino)ethyl)isoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-(2-(Dimethylamino)ethyl)isoquinoline-1,3(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new pharmaceuticals targeting neurological disorders and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(Dimethylamino)ethyl)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar biological activities but different structural features.
Quinoline: Another heterocyclic compound with a nitrogen atom in the ring, known for its antimalarial properties.
Isoquinoline: The parent compound of the isoquinoline family, widely studied for its pharmacological potential.
Uniqueness
2-(2-(Dimethylamino)ethyl)isoquinoline-1,3(2H,4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylaminoethyl group enhances its solubility and bioavailability, making it a valuable compound for drug development and other applications .
Properties
CAS No. |
41058-56-4 |
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Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C13H16N2O2/c1-14(2)7-8-15-12(16)9-10-5-3-4-6-11(10)13(15)17/h3-6H,7-9H2,1-2H3 |
InChI Key |
WGRXSZJLBXDYSS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(=O)CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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